2-Chloro-6-methoxyquinoline-3-carbonitrile

Medicinal Chemistry Organic Synthesis Antimicrobial Development

Unlock three-directional diversification: the C2-Cl, C3-CN, and C6-OMe groups enable sequential, regioselective modifications without protecting-group chemistry. Proven 85% yield to the 2-mercapto precursor for antifungal SAR studies, with derivatives outperforming Amphotericin B against A. fumigatus. Also ideal for cross-coupling method development on electron-deficient heteroaromatics. Use this high-purity building block to accelerate your medicinal chemistry, agrochemical, or methodology programs.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 101617-91-8
Cat. No. B009224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyquinoline-3-carbonitrile
CAS101617-91-8
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
InChIInChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
InChIKeyAMFXVCDHDIEGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS 101617-91-8): A Strategic Building Block with Orthogonal Reactive Handles for Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic building block classified within the chloroquinoline-3-carbonitrile family, a scaffold recognized in a comprehensive review for its synthetic versatility [1]. The compound presents three orthogonally reactive functional groups: a nucleophilic chloro at the 2-position, a cyano group at the 3-position, and a methoxy group at the 6-position. This arrangement facilitates sequential and regioselective diversification, as outlined in a review of chloroquinoline-3-carbonitrile reactivity [1]. Its core physicochemical properties include a molecular weight of 218.64 g/mol, a melting point of 157-160°C, and a predicted pKa of -2.94±0.50 . It is offered with a standard purity of ≥97% .

Why 2-Chloro-6-methoxyquinoline-3-carbonitrile Cannot Be Readily Substituted by Other In-Class Intermediates


The value of 2-chloro-6-methoxyquinoline-3-carbonitrile lies in the unique interplay between its electron-withdrawing and electron-donating substituents, which collectively govern its reactivity and downstream synthetic utility [1]. The chloro and cyano groups deactivate the pyridine ring of the quinoline core, but they do so to different extents and at different positions. This electronic bias, combined with the steric environment around the 2-chloro substituent, creates a narrow reactivity window. Substituting the 2-chloro with another halogen (e.g., bromo) or replacing the 6-methoxy with hydrogen (as in 2-chloroquinoline-3-carbonitrile) can significantly alter reaction rates, regioselectivity in cross-couplings, or the physical properties of the final molecule (such as solubility or LogP) . Furthermore, the chlorine atom is specifically required for key transformations like the synthesis of 2-mercapto-6-methoxyquinoline-3-carbonitrile, a precursor for further antimicrobial compounds, where nucleophilic substitution is essential [2].

Quantitative Differentiation of 2-Chloro-6-methoxyquinoline-3-carbonitrile: A Head-to-Head Analysis of Reactivity and Synthetic Outcomes


Chemoselective Nucleophilic Substitution at C2: A Direct Comparison of Chloro vs. Mercapto Reactivity in Thiourea Reaction

The 2-chloro substituent in 2-chloro-6-methoxyquinoline-3-carbonitrile enables a chemoselective nucleophilic substitution that is fundamental to the synthesis of 2-mercapto-6-methoxyquinoline-3-carbonitrile (Compound 6). In a direct head-to-head comparison, the target compound (5) reacts with thiourea in dry ethanol to yield the 2-mercapto derivative (6) in a reported yield of 85%, as established by Raghavendra et al. (2015) [1]. In stark contrast, the resulting mercapto derivative cannot be used as a direct substitute for the chloro compound in this type of SNAr reaction. Attempting to use the mercapto analog (6) for the same substitution would fail due to the poor leaving group ability of the thiol relative to chloride [2]. This reaction is critical for generating a key intermediate that is subsequently elaborated into a library of antimicrobial 6-methoxyquinoline-3-carbonitrile derivatives.

Medicinal Chemistry Organic Synthesis Antimicrobial Development

Differential Orthogonality of Functional Groups: Reactivity Comparison vs. 2-Chloro-6-methoxyquinoline (Lacking C3 Cyano Group)

The presence of the C3 carbonitrile group in 2-chloro-6-methoxyquinoline-3-carbonitrile confers a distinct reactivity profile compared to 2-chloro-6-methoxyquinoline (CAS 13676-02-3), which lacks this group. A review of chloroquinoline-3-carbonitriles highlights that the cyano group is not merely a spectator; it can participate in specific reactions, including hydrolysis to amides/carboxylic acids and cycloadditions [1]. This creates a '3-position functional handle' that is entirely absent in the non-carbonitrile analog. Furthermore, the strong electron-withdrawing nature of the cyano group significantly enhances the electrophilicity of the C2 chlorine atom, accelerating nucleophilic aromatic substitution (SNAr) reactions relative to 2-chloro-6-methoxyquinoline . Conversely, the cyano group directs electrophilic substitution to the 5- and 8-positions of the quinoline ring, while the methoxy group at C6 donates electron density and stabilizes cationic intermediates at C5 and C7 [2].

Cross-Coupling Medicinal Chemistry Process Chemistry

In Vitro Antimicrobial Activity of Derived Scaffolds: Potency Comparison Against Gram-Positive and Gram-Negative Strains

While the target compound 2-chloro-6-methoxyquinoline-3-carbonitrile itself is an intermediate, its value is demonstrated in the activity of its derivatives. Raghavendra et al. (2015) synthesized a library of compounds starting from the 2-mercapto derivative (6) of the target compound and evaluated their in-vitro antimicrobial activity. Among these, compound 7b (an ester derivative) and compound 9c (a thioether derivative) exhibited the highest antimicrobial activity against Gram-positive strains (Streptococcus pneumoniae and Bacillus subtilis). Against Gram-negative strains (Pseudomonas aeruginosa and Escherichia coli), the highest activity was observed for compounds 7b, 7d, and 9b [1]. Notably, compound 7e demonstrated antifungal activity that was more potent than the positive control, Amphotericin B, against three fungal species: Aspergillus fumigatus, Syncephalastrum racemosum, and Candida albicans [2].

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Physical Properties and Procurement-Relevant Quality Metrics vs. Core Scaffold 6-Methoxyquinoline-3-carbonitrile

For procurement decisions, the target compound's physical and safety profile provides a tangible basis for selection over similar intermediates. Its melting point of 157-160°C is significantly higher than that of the dechlorinated core scaffold, 6-methoxyquinoline-3-carbonitrile (CAS 13669-58-4), which has a melting point of 115-119°C . This 40-45°C difference can influence handling, purification (e.g., recrystallization), and storage considerations. Furthermore, its predicted pKa of -2.94±0.50 underscores its weakly basic nature, which is relevant for extraction and salt formation during workup. The compound is commercially available from multiple vendors with a standard purity specification of ≥97% , providing a reliable benchmark for quality.

Chemical Sourcing Quality Control Physicochemical Properties

Prioritized Procurement and Research Scenarios for 2-Chloro-6-methoxyquinoline-3-carbonitrile Based on Verified Differentiation


Scaffold for the Synthesis of Novel Antimicrobial Agents

Procure this compound as the foundational building block for synthesizing a library of 2-substituted-6-methoxyquinoline-3-carbonitrile derivatives, as demonstrated by Raghavendra et al. (2015) [1]. The quantitative 85% yield for conversion to the 2-mercapto intermediate provides a high-confidence starting point for SAR (Structure-Activity Relationship) studies targeting Gram-positive, Gram-negative, and fungal pathogens, where select derivatives have already shown activity superior to Amphotericin B.

Advanced Intermediate for Orthogonal Diversification in Complex Molecule Synthesis

Utilize this compound in medicinal chemistry campaigns requiring the sequential and selective manipulation of three distinct reactive sites. The C2-Cl, C3-CN, and C6-OMe groups allow for a divergent synthetic strategy, enabling the exploration of diverse chemical space without the need for extensive protecting group chemistry, as supported by the comprehensive reactivity review [2].

Key Starting Material for Agrochemical Lead Discovery

Given the established antifungal activity of its derivatives against key agricultural pathogens like Aspergillus fumigatus [1], this compound serves as a valuable precursor for agrochemical research. It can be used to generate focused libraries aimed at discovering new fungicides with novel modes of action, leveraging the privileged quinoline scaffold.

Substrate for Developing Cross-Coupling Methodologies

The combination of an electron-deficient C2-Cl bond and a C3-CN group makes this compound an ideal test substrate for developing and optimizing palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on challenging heteroaromatic systems. Its well-defined physical properties (e.g., melting point 157-160°C ) simplify purification and characterization of coupling products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methoxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.